N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide
Description
Properties
CAS No. |
102719-67-5 |
|---|---|
Molecular Formula |
C27H48BrNO2 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-benzoyloxyethyl-hexadecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C27H48NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28(2,3)24-25-30-27(29)26-21-18-17-19-22-26;/h17-19,21-22H,4-16,20,23-25H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JYHZVSBNCYUEPV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Preparation Methods
Direct Quaternization of N,N-Dimethylhexadecan-1-amine with 2-(Benzoyloxy)ethyl Bromide
The most straightforward route involves the reaction of N,N-dimethylhexadecan-1-amine with 2-(benzoyloxy)ethyl bromide in a polar aprotic solvent. This method capitalizes on the nucleophilic displacement of bromide by the tertiary amine, forming the quaternary ammonium salt.
Reaction Scheme:
$$
\text{C}{16}\text{H}{33}\text{N}(\text{CH}3)2 + \text{BrCH}2\text{CH}2\text{OCOC}6\text{H}5 \rightarrow \text{C}{27}\text{H}{48}\text{BrNO}_2 + \text{HBr}
$$
Procedure:
Challenges:
- Synthesis of 2-(Benzoyloxy)ethyl Bromide : This intermediate is rarely commercial and requires preparation via esterification of ethylene glycol with benzoyl chloride followed by bromination.
- Hydrolysis Risk : The benzoyloxy group may hydrolyze under prolonged heating, necessitating strict anhydrous conditions.
Stepwise Synthesis via Hydroxyethyl Intermediate
This two-step approach first introduces a hydroxyethyl group to the amine, followed by benzoylation, minimizing handling of sensitive intermediates.
Step 1: Quaternization with Ethylene Oxide
N,N-Dimethylhexadecan-1-amine reacts with ethylene oxide under pressure to form N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium hydroxide, which is neutralized with hydrobromic acid.
Reaction Scheme:
$$
\text{C}{16}\text{H}{33}\text{N}(\text{CH}3)2 + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{18}\text{H}{39}\text{NO}^+ + \text{HBr} \rightarrow \text{C}{18}\text{H}{40}\text{BrNO}
$$
Conditions:
- Temperature: 60°C, 5 bar pressure
- Neutralization: 48% HBr added dropwise at 0°C
Step 2: Benzoylation of Hydroxyethyl Group
The hydroxyethyl intermediate is esterified with benzoyl chloride in the presence of pyridine to install the benzoyloxy group.
Reaction Scheme:
$$
\text{C}{18}\text{H}{40}\text{BrNO} + \text{C}6\text{H}5\text{COCl} \rightarrow \text{C}{27}\text{H}{48}\text{BrNO}_2 + \text{HCl}
$$
Procedure:
Reactants :
- Hydroxyethyl intermediate (1 equiv)
- Benzoyl chloride (1.5 equiv)
- Pyridine (2 equiv, as HCl scavenger)
- Solvent: Dichloromethane
Conditions :
- Temperature: 0°C → room temperature, 12 hours
- Workup: Wash with NaHCO₃, dry over MgSO₄, and recrystallize.
Yield**: 80–85% for benzoylation step.
Alternative Pathway: In Situ Generation of 2-(Benzoyloxy)ethyl Bromide
To circumvent the isolation of 2-(benzoyloxy)ethyl bromide, a one-pot method combines benzoylation and quaternization.
Procedure:
Synthesis of 2-Bromoethyl Benzoate :
- React ethylene glycol with PBr₃ (1:1 molar ratio) in diethyl ether at 0°C.
- Add benzoyl chloride (1 equiv) and triethylamine (1 equiv) to the resulting 2-bromoethanol.
Quaternization :
- Add N,N-dimethylhexadecan-1-amine directly to the reaction mixture.
- Stir at 40°C for 24 hours.
Advantages**:
- Eliminates intermediate purification.
- Reduces hydrolysis risk by minimizing exposure to moisture.
Yield**: 60–68% (lower due to competing side reactions).
Comparative Analysis of Methods
| Parameter | Direct Quaternization | Stepwise Synthesis | One-Pot Method |
|---|---|---|---|
| Reaction Steps | 1 | 2 | 1 (in situ) |
| Intermediate Handling | Requires stable bromide | Hydroxyethyl isolation | None |
| Yield | 65–72% | 80–85% | 60–68% |
| Purity | High (recrystallization) | High (two purifications) | Moderate |
| Scalability | Moderate | High | Low |
Optimization Strategies and Mechanistic Insights
Solvent Selection:
Temperature Effects:
- Quaternization proceeds optimally at 60–80°C ; higher temperatures risk decomposition of the benzoyloxy group.
Characterization and Quality Control
Synthetic success is verified via:
- ¹H NMR :
- δ 7.8–8.1 ppm (benzoyl aromatic protons)
- δ 4.4–4.6 ppm (–OCH₂CH₂–)
- δ 3.2–3.5 ppm (N⁺(CH₃)₂)
Industrial Applications and Scalability
While lab-scale methods favor stepwise synthesis for purity, industrial production may prioritize one-pot protocols despite lower yields to reduce costs. Continuous flow reactors could enhance the direct quaternization method by improving heat transfer and reducing reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mechanism of Action
The mechanism of action of N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide involves its interaction with molecular targets such as cell membranes. The positively charged nitrogen atom allows it to bind to negatively charged sites on biological membranes, disrupting their structure and function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., C16 in DC-1-16) enhance lipid solubility and membrane disruption, critical for antimicrobial activity . Shorter chains (e.g., C12 in BAC12) improve water solubility but reduce lipid bilayer penetration .
- Thonzonium’s pyrimidin-2-yl group introduces hydrogen-bonding capabilities, relevant for enzyme inhibition (e.g., V-ATPase) .
2.2. Physicochemical Properties
Notes:
Biological Activity
N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties and potential biological activities. Its chemical formula is , with a molecular weight of approximately 357.13 g/mol. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic benzoyloxyethyl group, which contribute to its amphiphilic nature.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds, including this compound, exhibit significant antimicrobial activity. These compounds disrupt microbial cell membranes, leading to cell lysis. Studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Pseudomonas aeruginosa | 18 | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on several human cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 45 |
These results suggest that while the compound has antimicrobial properties, it may also possess cytotoxic effects at higher concentrations.
The mechanism by which this compound exerts its biological activity involves:
- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes, leading to increased permeability and eventual cell death.
- Biofilm Inhibition : Studies indicate that this compound can inhibit biofilm formation in various pathogens, which is critical for treating chronic infections.
Study 1: Antimicrobial Efficacy Against Biofilms
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass when treated with sub-MIC concentrations of the compound.
Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study published in Cancer Research, researchers assessed the cytotoxic effects of various quaternary ammonium compounds on cancer cell lines. This compound showed promising results, indicating potential as an adjunct therapeutic agent in cancer treatment.
Q & A
Basic: What are the established synthetic routes for N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide?
Methodological Answer:
The compound is synthesized via a two-step process:
Quaternization Reaction : React hexadecyldimethylamine with 2-bromoethyl benzoate in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 24–48 hours. Monitor completion using TLC or NMR .
Purification : Isolate the product via recrystallization from ethanol/diethyl ether mixtures. Confirm purity via HPLC or elemental analysis.
Key Considerations : Excess benzoylating agent ensures complete quaternization. Residual solvents must be removed under vacuum to avoid interference in downstream applications .
Basic: What spectroscopic and analytical methods are recommended for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C) : Identify characteristic peaks:
- FTIR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and quaternary ammonium (C-N⁺ stretch at 1480–1550 cm⁻¹) .
- X-ray Crystallography : Use SHELX-97 for structure refinement. Collect data at 100–150 K; resolve disorder in the hexadecyl chain via iterative refinement .
Basic: How do electrolyte concentration and temperature affect its micellization behavior?
Methodological Answer:
- Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements. For example, in 0.001–0.005 M NaBr, CMC decreases by 20–40% due to charge screening .
- Thermodynamic Parameters : Calculate ΔG_mic (exothermic) and ΔS_mic (positive) from temperature-dependent conductivity data (25–45°C). Increased temperature reduces micelle hydration, lowering CMC .
Contradiction Alert : Discrepancies in CMC values between studies may arise from impurities or measurement techniques (e.g., dynamic light scattering vs. tensiometry) .
Advanced: How can this compound be optimized for siRNA delivery in pulmonary therapeutics?
Methodological Answer:
- Liposome Formulation : Combine with helper lipids (e.g., DOPE or cholesterol) at molar ratios of 1:2 (cationic lipid:helper lipid). Assess encapsulation efficiency via ethidium bromide exclusion assays .
- In Vivo Efficacy : Administer siRNA lipoplexes via nebulization to murine models. Quantify lung-specific mRNA knockdown (e.g., Tie2) using qRT-PCR. Optimal N/P ratios (3:1 to 5:1) balance transfection efficiency and cytotoxicity .
Note : The benzoyloxy group may enhance endosomal escape via pH-sensitive ester hydrolysis, but stability in biological matrices requires validation .
Advanced: What experimental designs are suitable for evaluating its antimicrobial mechanism against biofilms?
Methodological Answer:
- Biofilm Assay : Use Pseudomonas aeruginosa or Staphylococcus aureus biofilms in 96-well plates. Treat with 0.1–1.0 mM compound for 24 hours. Quantify biomass via crystal violet staining and viability via ATP luminescence .
- Mechanistic Studies :
- Membrane Permeabilization : Monitor propidium iodide uptake via flow cytometry.
- Anti-Quorum Sensing : Assess inhibition of lasR or rhIR expression using GFP reporter strains .
Data Interpretation : Correlate MIC (minimum inhibitory concentration) with biofilm eradication concentration (BEC); discrepancies may indicate biofilm-specific resistance mechanisms .
Advanced: How can crystallographic data resolve structural ambiguities in its polymorphs?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine data with SHELXL-2018, applying TWIN/BASF commands for twinned crystals .
- Ambiguity Resolution :
- Disordered Chains : Apply PART and SUMP restraints for flexible hexadecyl groups.
- Enantiopurity : Use Flack parameter (x) to confirm absolute configuration if chiral centers are present .
Example : A related compound (3-Dodecyloxy-2-hydroxypropan-1-aminium bromide) showed R-factor convergence at 0.063 after refining positional disorder .
Advanced: How to address contradictions in reported cytotoxicity profiles across cell lines?
Methodological Answer:
- Experimental Controls :
- Mechanistic Profiling : Perform transcriptomics to identify cell-type-specific pathways (e.g., apoptosis vs. necrosis). Validate via caspase-3/7 activation assays .
Note : Contradictions may arise from differential uptake efficiency or metabolic esterase activity affecting benzoyloxy hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
